molecular formula C11H16N4O2 B7135295 N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]cyclopent-3-ene-1-carboxamide

N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]cyclopent-3-ene-1-carboxamide

Cat. No.: B7135295
M. Wt: 236.27 g/mol
InChI Key: FKNCCVXAOSJOTJ-UHFFFAOYSA-N
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Description

N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]cyclopent-3-ene-1-carboxamide is a heterocyclic compound that features a triazole ring

Properties

IUPAC Name

N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]cyclopent-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-10(8-4-1-2-5-8)12-7-3-6-9-13-11(17)15-14-9/h1-2,8H,3-7H2,(H,12,16)(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNCCVXAOSJOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)NCCCC2=NNC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]cyclopent-3-ene-1-carboxamide typically involves the formation of the triazole ring followed by the attachment of the cyclopentene and carboxamide groups. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]cyclopent-3-ene-1-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context .

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